molecular formula C18H24O4 B284014 7,8-dibutoxy-4-methyl-2H-chromen-2-one

7,8-dibutoxy-4-methyl-2H-chromen-2-one

Cat. No. B284014
M. Wt: 304.4 g/mol
InChI Key: FBBRMRALYRERAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dibutoxy-4-methyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. DBCO is a chromone derivative that has a butoxy group at the 7th and 8th positions and a methyl group at the 4th position of the chromone ring.

Mechanism of Action

The mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one is not well understood. However, it has been suggested that 7,8-dibutoxy-4-methyl-2H-chromen-2-one may act as an antioxidant and neuroprotective agent by scavenging reactive oxygen species and reducing oxidative stress.
Biochemical and Physiological Effects:
7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can protect cells from oxidative stress and reduce inflammation. In vivo studies have shown that 7,8-dibutoxy-4-methyl-2H-chromen-2-one can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments is its ability to react with azide-functionalized molecules through a copper-free click chemistry reaction, which is a fast and efficient method for bioconjugation. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one has fluorescent properties, making it a useful tool for imaging applications. However, one limitation of using 7,8-dibutoxy-4-methyl-2H-chromen-2-one is its high cost compared to other bioconjugation reagents.

Future Directions

There are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research. One area of interest is the development of 7,8-dibutoxy-4-methyl-2H-chromen-2-one-based drug delivery systems for the treatment of neurological disorders. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one could be used as a tool for the targeted delivery of therapeutic agents to specific cells. Further research is also needed to fully understand the mechanism of action of 7,8-dibutoxy-4-methyl-2H-chromen-2-one and its potential as a neuroprotective agent.
In conclusion, 7,8-dibutoxy-4-methyl-2H-chromen-2-one is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process and has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including neuroprotection and anti-inflammatory effects. While there are advantages and limitations to using 7,8-dibutoxy-4-methyl-2H-chromen-2-one in lab experiments, there are several future directions for the use of 7,8-dibutoxy-4-methyl-2H-chromen-2-one in scientific research.

Synthesis Methods

7,8-dibutoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process starting with the reaction of 4-hydroxycoumarin and butyl bromide to form 7-butoxy-4-hydroxycoumarin. The product is then reacted with butyl lithium to form 7-butoxy-4-lithiocoumarin, which is then reacted with 2-bromomethyl-4-methyl-2H-chromen-2-one to form 7,8-dibutoxy-4-methyl-2H-chromen-2-one.

Scientific Research Applications

7,8-dibutoxy-4-methyl-2H-chromen-2-one has been used in various scientific research applications, including bioconjugation, imaging, and drug delivery. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can react with azide-functionalized molecules through a copper-free click chemistry reaction, making it a useful tool for bioconjugation. 7,8-dibutoxy-4-methyl-2H-chromen-2-one can also be used as a fluorescent probe for imaging applications due to its fluorescent properties. Additionally, 7,8-dibutoxy-4-methyl-2H-chromen-2-one can be used as a drug delivery vehicle due to its ability to cross the blood-brain barrier and target specific cells.

properties

Molecular Formula

C18H24O4

Molecular Weight

304.4 g/mol

IUPAC Name

7,8-dibutoxy-4-methylchromen-2-one

InChI

InChI=1S/C18H24O4/c1-4-6-10-20-15-9-8-14-13(3)12-16(19)22-17(14)18(15)21-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

FBBRMRALYRERAV-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCCCC

Origin of Product

United States

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